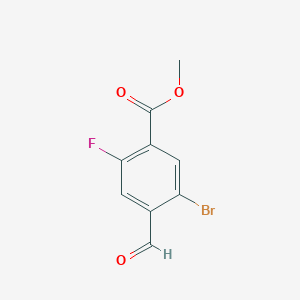![molecular formula C32H30N2O2 B15251441 9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- CAS No. 71335-92-7](/img/structure/B15251441.png)
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is characterized by its two amino groups attached to the anthracenedione core, each linked to a 4-(1-methylethyl)phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- typically involves the following steps:
Starting Materials: The synthesis begins with 9,10-anthracenedione and 4-(1-methylethyl)aniline.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions in an organic solvent such as toluene or xylene.
Procedure: The 9,10-anthracenedione is reacted with 4-(1-methylethyl)aniline in a 1:2 molar ratio. The mixture is heated to promote the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent recovery, and purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Substitution reactions often involve halogenating agents or acylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Quinone Derivatives: Formed through oxidation.
Anthracene Derivatives: Formed through reduction.
Substituted Anthraquinones: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways: It can modulate biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: Similar structure but with different substituents.
9,10-Anthracenedione, 1,4-bis(methylamino)-: Another anthraquinone derivative with methylamino groups.
9,10-Anthracenedione, 1-hydroxy-: A hydroxylated anthraquinone derivative.
Uniqueness
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
71335-92-7 |
|---|---|
Fórmula molecular |
C32H30N2O2 |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
1,5-bis(4-propan-2-ylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C32H30N2O2/c1-19(2)21-11-15-23(16-12-21)33-27-9-5-7-25-29(27)31(35)26-8-6-10-28(30(26)32(25)36)34-24-17-13-22(14-18-24)20(3)4/h5-20,33-34H,1-4H3 |
Clave InChI |
XMZQPOLSQHYOOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




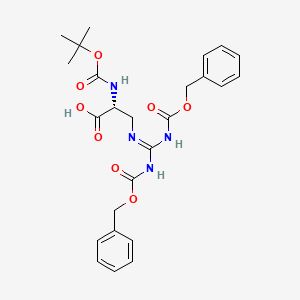
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
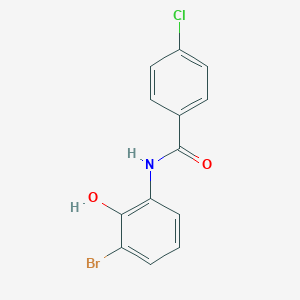
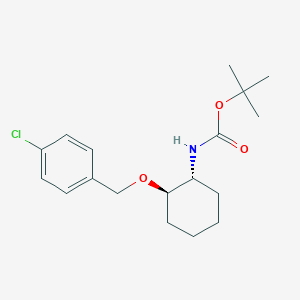
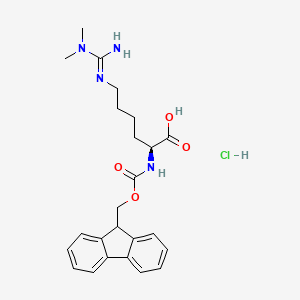
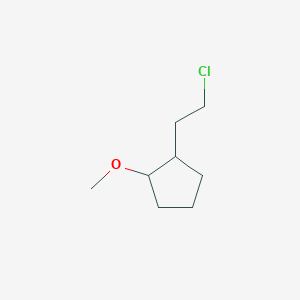
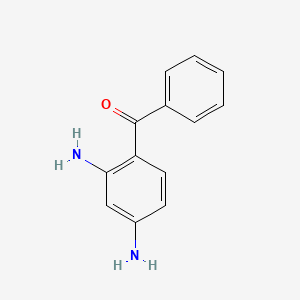
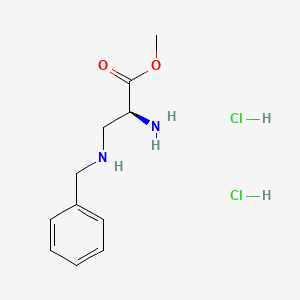
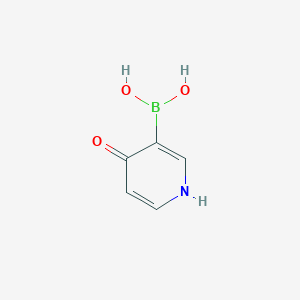
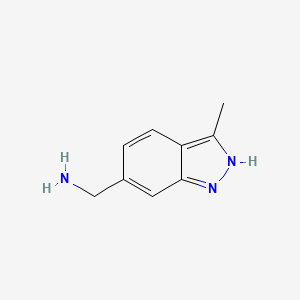
![5-Methoxybenzo[b]thiophen-3-amine](/img/structure/B15251433.png)
